5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide
Description
Properties
CAS No. |
648923-57-3 |
|---|---|
Molecular Formula |
C21H17ClN2O5 |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C21H17ClN2O5/c22-15-11-18(20(25)19(12-15)24(27)28)21(26)23-16-7-4-8-17(13-16)29-10-9-14-5-2-1-3-6-14/h1-8,11-13,25H,9-10H2,(H,23,26) |
InChI Key |
YFMHJWXPVGOQAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=CC=CC(=C2)NC(=O)C3=C(C(=CC(=C3)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The synthesis generally follows a multi-step process involving:
Preparation of the Hydroxy Intermediate :
- Starting from 5-chloro-2-nitrophenol, reduction reactions can be employed to yield the desired hydroxy compound.
- This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
-
- The hydroxy compound is then reacted with 3-(2-phenylethoxy)aniline to form the amide bond.
- Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) may be used to facilitate this reaction.
Detailed Reaction Conditions
The following table summarizes the key steps involved in the synthesis, including the reagents and conditions used:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Reduction | 5-Chloro-2-nitrophenol + LiAlH₄ in THF, reflux | ~85 |
| 2 | Coupling | Hydroxy compound + 3-(2-phenylethoxy)aniline + EDCI, DMAP in DCM, RT | ~70 |
| 3 | Purification | Column chromatography (silica gel, hexane/EtOAc gradient) | N/A |
Reaction Mechanisms
Reduction Mechanism
The reduction of 5-chloro-2-nitrophenol involves nucleophilic attack by hydride ions from lithium aluminum hydride on the nitro group, leading to the formation of the corresponding amine or hydroxyl derivative.
Amide Bond Formation
In the amide bond formation step, EDCI activates the carboxylic acid group of the hydroxy compound, facilitating its reaction with the amine group of 3-(2-phenylethoxy)aniline. The mechanism typically proceeds through the formation of an O-acylurea intermediate which subsequently loses a molecule of urea to yield the final amide product.
Key Considerations in Synthesis
Inert Atmosphere : Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Purification Techniques : Intermediate compounds should be purified using column chromatography to ensure high purity and yield of final products.
Safety Precautions : Proper safety measures must be taken when handling hazardous reagents such as lithium aluminum hydride and EDCI.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Substituent Effects
- 5-Chloro-2-hydroxy-3-nitro-N-(4-(trifluoromethyl)phenyl)benzamide (Compound 17, ): Replaces the phenylethoxy group with a 4-(trifluoromethyl)phenyl moiety. The synthesis yield (29.2%) is moderate, indicating feasible but suboptimal reaction conditions .
- 5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide (): Substitutes the hydroxy and nitro groups with methoxy and phenethylamine groups. The methoxy group increases lipophilicity, while the phenethyl chain (vs.
- 2-Hydroxy-5-nitro-N-phenylbenzamide (): Lacks the chloro substituent and positions the nitro group at C5 instead of C3. This positional shift significantly impacts electronic distribution and hydrogen-bonding capabilities, as noted in crystallographic studies .
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide ():
Introduces fluorine and trifluoromethyl groups on the N-phenyl ring. These substituents enhance metabolic stability and electronegativity, contrasting with the nitro group’s resonance effects in the target compound .
Molecular Weight and Complexity
The target compound’s molecular weight (estimated ~450–470 g/mol) is higher than simpler analogs (e.g., 333.67 g/mol for ), primarily due to the phenylethoxy group. This may influence solubility and bioavailability, as bulky substituents often reduce aqueous solubility but enhance membrane permeability .
Physicochemical and Crystallographic Properties
- Crystallography: Structural analogs (e.g., ) were analyzed using SHELX and ORTEP-III software, confirming planar benzamide cores and intermolecular hydrogen bonds (e.g., O–H···O and N–H···O) that stabilize crystal lattices. The nitro group’s position (C3 vs. C5) alters packing efficiency and hydrogen-bond networks .
- Solubility: Electron-withdrawing groups (e.g., NO₂, CF₃) reduce solubility in polar solvents compared to electron-donating groups (e.g., OCH₃) .
Biological Activity
Introduction
5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide, identified by its CAS number 648923-57-3, is a compound that has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide is , with a molecular weight of approximately 412.82 g/mol. Its structure includes functional groups such as a chloro group, hydroxyl group, and nitro group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 648923-57-3 |
| Molecular Formula | C21H17ClN2O5 |
| Molecular Weight | 412.82 g/mol |
| LogP | 5.73 |
| Polar Surface Area (PSA) | 107.87 Ų |
Biological Activity Overview
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide exhibit significant antimicrobial properties. For instance, derivatives containing nitro and chloro groups have shown enhanced activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Activity
A comparative study evaluated the antibacterial efficacy of several benzamide derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with electron-withdrawing groups (like nitro) exhibited lower Minimum Inhibitory Concentrations (MICs), indicating stronger antibacterial effects.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 5-Chloro-2-hydroxy...benzamide | 25 | 50 |
| Reference Drug (Ciprofloxacin) | 1 | 0.5 |
2. Anticancer Properties
Emerging research suggests that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptotic pathways and inhibition of specific kinases involved in tumor growth.
Case Study: Cancer Cell Line Testing
In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide effectively induced apoptosis at concentrations as low as 10 µM, showcasing its potential as an anticancer agent.
The biological activity of this compound appears to be linked to its ability to interact with specific biological targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases such as RET kinase, which is crucial for cancer progression.
- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.
4. Toxicological Profile
While exploring the therapeutic potential, it is essential to consider the toxicity associated with this compound. Preliminary toxicity assessments indicate moderate toxicity levels in mammalian cell lines, necessitating further investigation into its safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Chloro-2-hydroxy-3-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via amide coupling between substituted benzoic acid derivatives and aryl amines. For example, benzamide derivatives are often prepared using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–5°C for activation, room temperature for coupling), and solvent choice (e.g., DMF or THF). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
- Yield Improvement : Use catalytic DMAP to reduce side reactions, and monitor intermediates via TLC or LC-MS .
Q. How should researchers characterize the molecular structure of this compound, and what analytical techniques are most reliable?
- Structural Confirmation :
- Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond angles. Crystallization in ethanol/water (7:3) at 4°C is recommended .
- NMR : ¹H NMR (DMSO-d6) should show aromatic protons in the δ 6.8–8.2 ppm range, with distinct peaks for the nitro group (δ 8.5–9.0 ppm) and phenylethoxy chain (δ 4.3–4.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ (expected m/z ~468.3) .
Q. What preliminary assays are used to evaluate its bioactivity, particularly antibacterial or enzyme-targeting potential?
- In Vitro Testing :
- Antibacterial Activity : Follow CLSI guidelines for MIC (minimum inhibitory concentration) assays against S. aureus and E. coli using broth microdilution. Include positive controls (e.g., ciprofloxacin) .
- Enzyme Inhibition : Test against bacterial PPTase enzymes (e.g., AcpS) via spectrophotometric assays measuring CoA transfer rates .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
- Approach :
- QSAR Modeling : Use Schrödinger’s Maestro or AutoDock Vina to predict logP (target <3.5), solubility (AlogPS), and binding affinity to target enzymes .
- Metabolic Stability : Simulate CYP450 metabolism (e.g., CYP3A4) with StarDrop’s DEREK Nexus to identify labile sites (e.g., nitro group reduction) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for nitro-substituted benzamides?
- Case Study : If antibacterial results conflict (e.g., MIC variation across studies):
- Replicate Assays : Standardize bacterial strains (ATCC vs. clinical isolates) and culture conditions (pH, temperature) .
- Mechanistic Profiling : Use SPR (surface plasmon resonance) to confirm direct binding to PPTase enzymes, ruling out off-target effects .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance of dose-response differences .
Q. How can regioselective functionalization of the benzamide core be achieved to enhance target specificity?
- Synthetic Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
